molecular formula C20H23FN2O3S B2573971 (3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034529-23-0

(3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Cat. No.: B2573971
CAS No.: 2034529-23-0
M. Wt: 390.47
InChI Key: CPHFUZYRJKGMTG-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone: is a fascinating compound with a complex structure that integrates multiple functional groups, making it a versatile molecule for various scientific applications. It consists of a dimethylamino phenyl group and a fluorophenyl-substituted thiazepanone ring, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone involves multiple steps, often starting with the preparation of the thiazepanone ring. This can be achieved through a cyclization reaction involving 2-fluoroaniline and thioglycolic acid under acidic conditions to form the thiazepane backbone. Subsequent N-oxidation with hydrogen peroxide introduces the dioxido groups.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar steps but optimized for bulk production. High-pressure reactors and continuous flow techniques can enhance yield and efficiency. The process typically involves:

  • Cyclization of 2-fluoroaniline with thioglycolic acid.

  • Oxidation to introduce dioxido groups.

  • Coupling with a dimethylaminobenzene derivative.

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, such as:

  • Oxidation: : Can be oxidized further to form sulfonic acid derivatives.

  • Reduction: : The thiazepanone ring can be reduced to thiazepane under specific conditions.

  • Substitution: : Halogen substitution reactions can occur at the fluorophenyl moiety.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride (LAH), sodium borohydride.

  • Substitution: : Nucleophiles such as sodium hydride (NaH), potassium carbonate (K₂CO₃).

Major Products Formed

  • Oxidation: : Produces sulfonic acid derivatives.

  • Reduction: : Produces reduced thiazepane compounds.

  • Substitution: : Produces halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone serves as a building block for complex molecular assemblies. It is used in the synthesis of heterocyclic compounds and advanced polymers.

Biology

The compound's bioactive properties are explored in drug design and development, particularly for targeting neurological receptors due to its dimethylamino group.

Medicine

Its potential therapeutic uses include acting as a precursor for pharmaceutical agents designed to treat neurological disorders, leveraging its interaction with specific receptors.

Industry

Industrially, it is employed in the manufacture of specialty chemicals and advanced materials due to its stable thiazepanone ring and the versatility provided by its functional groups.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts primarily with neurological receptors, possibly acting as an agonist or antagonist depending on its structural conformation. The dimethylamino group can form hydrogen bonds with receptor sites, while the fluorophenyl and thiazepanone moieties facilitate binding affinity.

Comparison with Similar Compounds

Uniqueness

Compared to other similar compounds, (3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone stands out due to its integrated thiazepanone and dimethylaminophenyl structure. This dual functionality increases its versatility in different applications.

Similar Compounds

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide: : Shares the dimethylamino group but differs in the carbodiimide functionality.

  • (2-Fluorophenyl)-4,4-dimethyl-1,3-oxazolidin-2-one: : Contains the fluorophenyl group but has an oxazolidinone ring instead of thiazepanone.

  • 2-Dimethylaminoethylchloride hydrochloride: : Similar dimethylamino functionality but lacks the thiazepanone and fluorophenyl components.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHFUZYRJKGMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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